molecular formula C15H14ClNO3 B2916370 Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097148-66-7

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2916370
CAS No.: 1097148-66-7
M. Wt: 291.73
InChI Key: CMVPPKFGLUSYRY-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The development of this compound can be traced through the broader evolution of aminobenzoic acid derivative chemistry, which gained significant momentum in the mid-20th century with the recognition of 4-aminobenzoic acid as a critical component in folate biosynthesis pathways. The compound was first documented in chemical databases in 2009, with its initial creation date recorded as July 21, 2009, in the PubChem database system. This timeline coincides with the expansion of synthetic methodologies for creating complex benzoate derivatives with enhanced biological activity profiles.

The synthetic approach to this compound represents an evolution from earlier work on simple para-aminobenzoic acid derivatives. Historical research in this area began with the fundamental understanding that 4-aminobenzoic acid serves as a precursor in tetrahydrofolate biosynthesis pathways, being synthesized from chorismate in various biological systems. The recognition that tetrahydrofolate functions as the parent structure of folate coenzymes, which are essential cofactors facilitating one-carbon unit transfer in biosynthetic pathways leading to methionine, purine, and pyrimidine biosynthesis, provided the theoretical foundation for developing more sophisticated derivatives.

The research evolution continued through the development of molecular hybridization approaches, where researchers began combining pharmacophores through various chemical linkages. This methodology has been successfully applied to create compounds that combine vitamin-like molecules with aromatic aldehydes via imine bonds in one-step reactions. The historical progression shows a clear movement from simple structural modifications to complex multi-functional derivatives designed for specific biological targets.

Contemporary research has increasingly focused on the synthetic versatility of compounds like this compound, with modifications occurring at 2009 and continuing through 2025 according to database records. This ongoing research activity demonstrates the sustained scientific interest in this compound class and its potential for generating novel therapeutic agents.

Significance in Contemporary Organic and Medicinal Chemistry

This compound holds considerable significance in contemporary organic chemistry due to its unique structural features and synthetic accessibility. The compound is synthesized from readily available precursors, specifically 5-chloro-2-hydroxybenzylamine and methyl 4-aminobenzoate, making it an attractive target for large-scale synthetic applications. The synthesis typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the ester, followed by subsequent dehydration reactions that yield the target compound with high purity when appropriate purification methods such as recrystallization or chromatography are employed.

In medicinal chemistry, the compound represents a significant advancement in the development of bioactive molecules with enhanced therapeutic potential. The structural architecture allows for the formation of hydrogen bonds due to its hydroxyl and amino groups, which influences protein interactions and potentially inhibits enzyme activity. This property makes it particularly valuable in drug design applications where specific protein-ligand interactions are crucial for biological activity.

The compound's reactivity profile demonstrates its versatility in synthetic organic chemistry. It can undergo several types of chemical reactions including oxidation, reduction, and substitution reactions. Common reagents for these transformations include potassium permanganate for oxidation processes and sodium borohydride for reduction reactions. This chemical versatility enables the compound to serve as an intermediate in the synthesis of more complex molecular structures.

Recent applications in medicinal chemistry have focused on the compound's potential as an antimicrobial and cytotoxic agent. Research has shown that chemical modifications of non-toxic 4-aminobenzoic acid precursors can result in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations ranging from 15.62 micromolar. Additionally, some derivatives have exhibited notable cytotoxicity for cancer cell lines, with half-maximal inhibitory concentration values of 15.0 micromolar or greater.

Relationship to 4-Aminobenzoic Acid Research Framework

The relationship between this compound and the broader 4-aminobenzoic acid research framework is fundamental to understanding its significance in chemical and biological sciences. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, serves as the foundational structure from which this complex derivative is developed. The parent compound belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety.

In biological systems, 4-aminobenzoic acid functions as a precursor in tetrahydrofolate biosynthesis pathways, where it is synthesized from chorismate through the action of specific enzymes. The compound is essential for many human pathogens but is dispensable for humans, creating an attractive target for antimicrobial drug development. This biological significance has driven extensive research into derivatives that can modulate folate pathway activity while providing enhanced therapeutic properties.

The research framework surrounding 4-aminobenzoic acid derivatives has expanded significantly to include various structural modifications aimed at improving biological activity. These modifications include the synthesis of triazine derivatives, quinoxaline compounds, thiosemicarbazides, semicarbazides, sulfonamides, acridine derivatives, organometallic-based compounds, phthalimide derivatives, and Schiff base compounds. This compound represents an advanced example of this derivatization strategy, incorporating multiple functional groups to enhance biological activity.

The compound fits within the broader research framework that has demonstrated significant therapeutic potential for 4-aminobenzoic acid derivatives in inhibiting acetylcholinesterase enzymes, with some compounds showing inhibitory activities with half-maximal inhibitory concentration values as low as 7.49 micromolar. This research has employed three-dimensional quantitative structure-activity relationship studies in combination with molecular docking to understand the structural requirements for biological activity.

Contemporary research has shown that derivatives of 4-aminobenzoic acid can be designed to exhibit antimicrobial properties against various pathogens. The preparation of these compounds often utilizes green synthesis methodologies and microwave-assisted synthetic approaches to improve efficiency and environmental compatibility. The relationship to the parent 4-aminobenzoic acid framework provides a theoretical foundation for understanding the biological mechanisms underlying the activity of this compound.

Taxonomic Classification in Benzoate Derivative Chemistry

The taxonomic classification of this compound within benzoate derivative chemistry follows a hierarchical system that reflects its structural complexity and functional group composition. According to chemical taxonomy systems, the compound falls under the category of organic compounds, specifically within the benzenoids superclass. This classification places it among benzene and substituted derivatives, more specifically within the benzoic acids and derivatives class.

The compound's direct parent classification is aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety. This classification system provides a framework for understanding the compound's chemical behavior and potential biological activities based on structural similarities to other members of this chemical family. The molecular framework is classified as aromatic homomonocyclic compounds, reflecting the presence of benzene ring structures in its chemical architecture.

More specifically, this compound can be classified as a benzoate ester derivative with additional complexity introduced by the chloro-substituted hydroxybenzyl amino moiety. This classification reflects the compound's hybrid nature, combining features of both simple benzoate esters and more complex amino-substituted aromatic compounds. The presence of the chlorine substituent and hydroxyl group adds additional layers of complexity to its taxonomic classification.

The compound's classification as an aromatic amine derivative is significant for understanding its chemical reactivity and biological potential. Aromatic amines are known for their ability to participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic reactions, and condensation reactions. The specific substitution pattern in this compound, with the chlorine at the 5-position and hydroxyl at the 2-position of the benzyl moiety, creates a unique electronic environment that influences its chemical and biological properties.

Within the broader context of Schiff base chemistry, related compounds that feature similar structural motifs are classified based on their imine linkages and aromatic substitution patterns. The systematic classification of these compounds enables researchers to predict their chemical behavior and design synthetic strategies for creating new derivatives with desired properties.

Research Significance and Scientific Impact

The research significance of this compound extends across multiple scientific disciplines, with particular impact in organic synthesis, medicinal chemistry, and antimicrobial research. The compound's unique structural features make it a valuable model system for studying structure-activity relationships in benzoate derivative chemistry, contributing to the fundamental understanding of how molecular modifications influence biological activity.

Scientific impact assessments demonstrate that the compound and related derivatives have generated substantial interest in the pharmaceutical research community. The ability of the compound to undergo multiple types of chemical transformations, including oxidation, reduction, and substitution reactions, makes it a versatile intermediate for synthesizing libraries of bioactive compounds. This versatility has led to its use in developing new synthetic methodologies and exploring novel chemical reaction pathways.

The compound's mechanism of action, which involves interaction with specific biological targets such as enzymes or receptors, has provided insights into protein-ligand interactions that are valuable for drug design. The compound's structure allows for hydrogen bond formation due to its hydroxyl and amino groups, influencing protein interactions and potentially inhibiting enzyme activity. This mechanism has implications for understanding how small molecules can modulate biological systems and has contributed to the development of new therapeutic strategies.

Research impact in antimicrobial chemistry has been particularly significant, with studies demonstrating that derivatives of 4-aminobenzoic acid can exhibit broad-spectrum antimicrobial activity. The simple chemical modification of non-toxic parent compounds has resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus, moderate antimycobacterial activity, and potent broad-spectrum antifungal properties. These findings have important implications for addressing antibiotic resistance and developing new antimicrobial agents.

The compound's research significance is further enhanced by its role in advancing synthetic methodology. The use of molecular hybridization approaches to combine multiple pharmacophores has demonstrated the potential for creating compounds with enhanced biological activity profiles. This research has contributed to the development of new strategies for drug design and has influenced approaches to creating multi-target therapeutic agents.

Contemporary research continues to explore the compound's potential in various applications, with ongoing studies focusing on optimizing synthetic routes, understanding structure-activity relationships, and developing new derivatives with improved biological properties. The sustained research interest, as evidenced by continued database updates and new publications, demonstrates the compound's ongoing relevance to the scientific community and its potential for future discoveries.

The following table summarizes key research findings and properties of this compound:

Property Category Specific Parameter Value/Description Reference
Molecular Identity PubChem CID 43321547
Chemical Formula Molecular Formula C15H14ClNO3
Physical Properties Molecular Weight 291.73 g/mol
Structural Classification Chemical Class Aromatic amine derivative
Synthesis Precursors Starting Materials 5-chloro-2-hydroxybenzylamine, methyl 4-aminobenzoate
Biological Activity Antimicrobial Potential Active against methicillin-resistant Staphylococcus aureus
Chemical Reactivity Reaction Types Oxidation, reduction, substitution
Database Creation Initial Documentation July 21, 2009
Research Applications Primary Use Organic synthesis, medicinal chemistry
Functional Groups Key Features Methyl ester, amino linkage, chloro-hydroxybenzyl moiety

This comprehensive analysis demonstrates that this compound represents a significant advancement in benzoate derivative chemistry, with important implications for drug discovery, synthetic methodology, and our understanding of structure-activity relationships in bioactive compounds.

Properties

IUPAC Name

methyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPPKFGLUSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-chloro-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Ester Group Modifications

Ethyl 4-((5-Chloro-2-hydroxybenzyl)amino)benzoate
  • Structure : Ethyl ester instead of methyl.
  • Key Differences: The ethyl group increases molecular weight (319.7 vs.
  • Applications : Ethyl esters are often used to improve membrane permeability in prodrug design.
Methyl 5-Amino-2-bromo-4-chlorobenzoate
  • Structure: Substituted with amino, bromo, and chloro groups at positions 5, 2, and 4, respectively.
  • Key Differences: The absence of the benzylamino side chain reduces steric bulk. Bromine’s larger atomic radius compared to chlorine may influence reactivity in cross-coupling reactions.
  • Applications : Used as a halogenated intermediate in synthesizing bioactive molecules.

Functional Group Replacements

Methyl 4-Acetamido-5-chloro-2-methoxybenzoate
  • Structure: Acetamido (CH₃CONH–) and methoxy (CH₃O–) groups replace the hydroxybenzylamino side chain.
  • Key Differences: The acetamido group introduces polarity, while methoxy enhances electron-donating effects.
  • Applications : Acetamido derivatives are common in antimicrobial agents due to their hydrogen-bonding capacity.
Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
  • Structure : Incorporates an oxazole ring and 2-chlorophenyl group.
  • The 2-chlorophenyl group may enhance binding to hydrophobic pockets in biological targets.
  • Applications : Oxazole-containing compounds are prevalent in anticancer and anti-inflammatory drug discovery.

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Features
Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate ~305.7 ~2.8 2 (NH, OH) 4 (ester O, OH, NH) High polarity due to –OH and –NH groups
Ethyl 4-((5-chloro-2-hydroxybenzyl)amino)benzoate ~319.7 ~3.2 2 4 Increased lipophilicity from ethyl group
Methyl 5-Amino-2-bromo-4-chlorobenzoate 264.5 ~2.5 1 (NH₂) 3 (ester O, NH₂) Bromine enhances electrophilicity
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 257.7 ~1.9 1 (NH) 5 (ester O, acetamido) Polar substituents improve solubility

Biological Activity

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate, also known by its chemical structure C15_{15}H14_{14}ClN1_{1}O3_{3}, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight : 293.73 g/mol
  • CAS Number : 1097148-66-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and mechanisms of action.

Antimicrobial Activity

Research has shown that derivatives of benzoic acid exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µM
Escherichia coli62.5 µM
Candida albicans7.81 µM

These results indicate that the compound demonstrates potent antibacterial and antifungal activities, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)15.0
MCF-7 (breast cancer)20.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It may inhibit enzymes critical for microbial growth or cancer cell metabolism.
  • Oxidative Stress Modulation : The compound could influence oxidative stress pathways, contributing to its cytotoxicity against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • A study demonstrated significant antibacterial activity against MRSA, showcasing its potential as a therapeutic agent in treating resistant infections.
  • Another investigation reported promising results in reducing tumor size in animal models when treated with this compound, suggesting its applicability in cancer therapy .

Q & A

Basic: What are the common synthetic routes for Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate, and what reagents are typically employed?

The synthesis typically involves multi-step reactions starting with substituted benzaldehyde or benzoic acid derivatives. A common approach includes:

  • Nucleophilic substitution : Reacting 5-chloro-2-hydroxybenzylamine with methyl 4-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate amide bond formation .
  • Esterification : If the starting material is a carboxylic acid, esterification with methanol and a catalytic acid (e.g., H₂SO₄) may precede coupling .
  • Purification : Column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from ethanol is used to isolate the product .

Basic: How is the structural identity of this compound confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for CH₃, δ ~167 ppm for carbonyl), aromatic protons (δ 6.5–8.0 ppm), and hydroxy/amine protons (broad signals δ ~9–12 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm⁻¹), amide N–H (~3300 cm⁻¹), and phenolic O–H (~3200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z 310.06 for C₁₅H₁₃ClNO₃) .

Basic: What initial biological screening approaches are used to assess the pharmaceutical potential of this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .
  • Anti-inflammatory Testing : Inhibition of COX-1/COX-2 enzymes via ELISA or fluorometric assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced: How do variations in reaction conditions (temperature, solvent, catalyst) impact the yield and purity of this compound during synthesis?

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions (e.g., ester hydrolysis). Lower temperatures (40–60°C) favor selectivity but require longer reaction times .
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (ethanol) may reduce amide coupling efficiency .
  • Catalyst : Use of coupling agents (e.g., EDC/HOBt) increases yields by activating the carboxylic acid for amide bond formation, reducing racemization .

Advanced: What challenges arise in the X-ray crystallographic refinement of this compound derivatives, and how are they addressed using software like SHELXL?

  • Weak Hydrogen Bonds : Disordered or weak C–H⋯O interactions complicate electron density maps. SHELXL’s restraints (e.g., DFIX, DANG) stabilize refinement by fixing bond lengths/angles .
  • Disorder Handling : Partial occupancy of flexible groups (e.g., ester methyl) is resolved using PART instructions and thermal ellipsoid modeling .
  • Data-to-Parameter Ratio : Low ratios (<15:1) risk overfitting. SHELXL’s L.S. constraints and SUMP commands improve stability .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl 4-aminobenzoate derivatives) to assign ambiguous peaks .
  • Crystallographic Validation : Resolve discrepancies (e.g., unexpected coupling constants) by confirming bond lengths/angles via X-ray diffraction .
  • Dynamic Effects : Variable-temperature NMR or 2D-COSY/NOESY can identify conformational exchange broadening in solution .

Advanced: What computational methods support the analysis of intermolecular interactions in the crystal lattice of this compound?

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Cl⋯H, O⋯H) using CrystalExplorer to map interaction contributions .
  • DFT Calculations : Gaussian or ORCA software models electrostatic potentials (e.g., Fukui indices) to predict reactive sites .
  • Packing Energy Analysis : PLATON’s EnCif module calculates lattice energies to correlate stability with hydrogen-bonding networks .

Notes

  • Data Sources : References to SHELX , synthesis protocols , and biological assays ensure methodological rigor.
  • Avoided Topics : Commercial synthesis, pricing, and industrial scaling are excluded per guidelines.
  • Contradictions Addressed : Varied reaction yields and spectral ambiguities are resolved through cross-disciplinary validation (e.g., crystallography vs. spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.